1-(2-ethyloxiran-2-yl)ethanone
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Overview
Description
1-(2-ethyloxiran-2-yl)ethanone: is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a colorless liquid with a density of approximately 0.996 g/mL . This compound contains an epoxy group, which makes it highly reactive and useful in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-ethyloxiran-2-yl)ethanone can be synthesized through a series of chemical reactions starting from appropriate raw materials. One common method involves the epoxidation of an alkene using a peroxycarboxylic acid . The reaction typically requires a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of stable peroxycarboxylic acids like meta-chloroperoxybenzoic acid (MCPBA) or magnesium monoperoxyphthalate (MMPP) as oxidizing agents . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy group can be opened by nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids like MCPBA or MMPP.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles such as water, alcohols, or amines.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: 1-(2-ethyloxiran-2-yl)ethanone is used as an important intermediate in organic synthesis. It is utilized in the preparation of various other compounds and as a reagent in chemical reactions .
Biology and Medicine: The compound’s reactivity makes it valuable in biochemical research, particularly in the study of enzyme-catalyzed reactions and the synthesis of biologically active molecules .
Industry: In industrial applications, this compound is used as a chemical reagent and catalyst. Its epoxy group is highly reactive, making it suitable for various synthetic and catalytic processes .
Mechanism of Action
The mechanism of action of 1-(2-ethyloxiran-2-yl)ethanone involves the reactivity of its epoxy group. The electrophilic oxygen atom in the epoxy group reacts with nucleophilic sites in other molecules, leading to the formation of new chemical bonds . This reactivity is exploited in various chemical reactions, including oxidation, reduction, and substitution .
Comparison with Similar Compounds
2-Butanone, 3,4-epoxy-3-ethyl: A structural isomer with similar reactivity.
3-Hydroxy-4-phenylbutan-2-one: Another compound with an epoxy group, used in the synthesis of chiral odorants.
Uniqueness: 1-(2-ethyloxiran-2-yl)ethanone is unique due to its specific molecular structure and the presence of the epoxy group, which imparts high reactivity and versatility in chemical reactions . Its applications in organic synthesis, biochemical research, and industrial processes highlight its importance and distinctiveness compared to other similar compounds .
Properties
CAS No. |
17257-82-8 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-(2-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-8-6)5(2)7/h3-4H2,1-2H3 |
InChI Key |
KDDYKILYQBLCJL-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)C(=O)C |
Canonical SMILES |
CCC1(CO1)C(=O)C |
Synonyms |
3,4-Epoxy-3-ethyl-2-butanone |
Origin of Product |
United States |
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